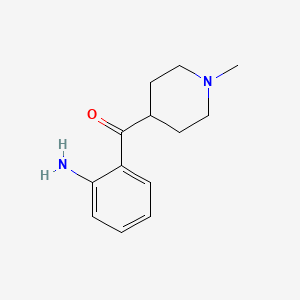
2-(1H-pyrazol-3-ylmethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-3-ylmethoxy)ethanol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-ylmethoxy)ethanol can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters . The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives, including this compound, often employs one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal byproducts . Transition-metal catalysts and photoredox reactions are commonly used to enhance the reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrazol-3-ylmethoxy)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole analogs .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-3-ylmethoxy)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1H-pyrazol-3-ylmethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyethoxymethyl)-5-methylpyrazole
- 3-(2-Hydroxyethoxymethyl)-4-phenylpyrazole
- 3-(2-Hydroxyethoxymethyl)-1H-pyrazole
Uniqueness
2-(1H-pyrazol-3-ylmethoxy)ethanol is unique due to its specific hydroxyethoxymethyl substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and biological applications .
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-(1H-pyrazol-5-ylmethoxy)ethanol |
InChI |
InChI=1S/C6H10N2O2/c9-3-4-10-5-6-1-2-7-8-6/h1-2,9H,3-5H2,(H,7,8) |
InChI-Schlüssel |
SLUIYJHOSLBGEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8424738.png)







![6-bromo-1H,3H-naphtho[1,8-cd]thiopyran](/img/structure/B8424770.png)




